molecular formula C19H21N3O B2353895 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea CAS No. 905797-64-0

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea

Cat. No. B2353895
CAS RN: 905797-64-0
M. Wt: 307.397
InChI Key: XIODUDXCRTZVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPU-1 and has been synthesized through various methods.

Mechanism of Action

The exact mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response. By inhibiting the activity of COX-2, this compound may reduce inflammation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Furthermore, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea in lab experiments is its potential to exhibit anti-inflammatory and analgesic activities. This makes it a useful compound for studying the inflammatory response and pain pathways. However, one of the limitations is that the exact mechanism of action is not fully understood. Furthermore, the compound may exhibit toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea. One direction is to further investigate the mechanism of action and the pathways involved in its anti-inflammatory and analgesic activities. Another direction is to study its potential use as an antitumor agent and its effects on cancer cells. Furthermore, its potential use as an antimicrobial and antifungal agent could also be studied. Finally, the toxicity and safety of the compound could be further investigated to determine its potential use in clinical settings.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized through various methods and has been studied for its anti-inflammatory, analgesic, antipyretic, antitumor, antimicrobial, and antifungal activities. The exact mechanism of action is not fully understood, but it has been reported to inhibit the activity of COX-2. It has been shown to exhibit various biochemical and physiological effects, and its potential use in lab experiments and clinical settings has been discussed. There are several future directions for the study of this compound, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea has been reported through various methods. One of the methods involves the reaction between 3,4-dihydro-2H-pyrrole-5-carboxylic acid and 3,5-dimethylbenzoyl chloride in the presence of triethylamine, followed by the reaction with phenyl isocyanate. Another method involves the reaction between 3,4-dihydro-2H-pyrrole-5-carboxylic acid and 3,5-dimethylbenzoyl isocyanate in the presence of triethylamine, followed by the reaction with phenylamine. These methods have been optimized to obtain high yields of the compound.

Scientific Research Applications

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as an antitumor agent. Furthermore, it has been reported to exhibit antimicrobial and antifungal activities.

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14-11-15(2)13-17(12-14)22(18-9-6-10-20-18)19(23)21-16-7-4-3-5-8-16/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIODUDXCRTZVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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